MAO-B Selectivity: Fluorinated Derivative Shows Enhanced Isozyme Discrimination
The 5-fluoro substituent drives a significant shift in monoamine oxidase (MAO) selectivity. 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline exhibits a 12-fold selectivity for MAO-B (IC50 = 480 nM) over MAO-A (IC50 = 5,690 nM), based on a direct head-to-head comparison within the same human enzyme assay system [1]. This contrasts with the established primary antitumor activity of the non-fluorinated analog, for which MAO inhibition is not a reported characteristic.
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) and B (MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC50 = 480 nM; MAO-A IC50 = 5.69 µM (5,690 nM) |
| Comparator Or Baseline | Comparator is MAO-A inhibition within the same compound to calculate selectivity. No comparable MAO data for non-fluorinated analog. |
| Quantified Difference | MAO-B selectivity ratio (IC50 MAO-A / IC50 MAO-B) = 11.9 |
| Conditions | Inhibition of human MAO-A and MAO-B after 1 hr by luminescence assay [1] |
Why This Matters
This selectivity profile suggests potential for neurological applications with a reduced risk of MAO-A-related side effects (e.g., tyramine-induced hypertensive crisis), unlike non-selective MAO inhibitors.
- [1] BindingDB. BDBM50425486 (CHEMBL2313295). Affinity Data for Human MAO-A and MAO-B. View Source
